

H-Asp-OtBu: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Asp-OtBu**

Cat. No.: **B555061**

[Get Quote](#)

L-Aspartic acid β -tert-butyl ester (H-Asp(OtBu)-OH), a key building block in peptide synthesis, is a protected form of the amino acid L-aspartic acid. This guide provides an in-depth overview of its properties, supplier information, and its application in solid-phase peptide synthesis (SPPS), with a focus on addressing the challenges associated with its use.

Core Compound Information

The most commonly utilized form of **H-Asp-OtBu** is L-Aspartic acid β -tert-butyl ester, where the side chain carboxylic acid is protected by a tert-butyl group. This protection is crucial to prevent unwanted side reactions during peptide synthesis.

CAS Number: 3057-74-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

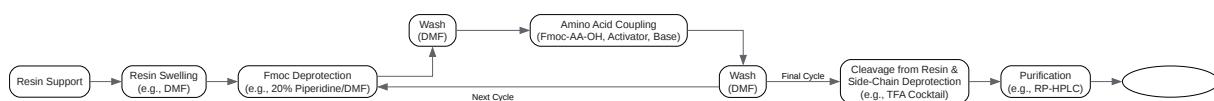
Physicochemical Data

The following table summarizes the key physicochemical properties of H-Asp(OtBu)-OH.

Property	Value	References
Molecular Formula	C ₈ H ₁₅ NO ₄	[2][3][4]
Molecular Weight	189.21 g/mol	[2][3][4][5]
Appearance	White to off-white solid/powder	[2]
Melting Point	220°C (decomposition)	[3]
Boiling Point	318.7 °C at 760 mmHg (Predicted)	[3]
Density	1.162 g/cm ³ (Predicted)	[3]
Solubility	Slightly soluble in methanol and water	[3]
Storage Temperature	2-8°C or Room Temperature (Inert atmosphere)	[2][3][4]

Supplier Information

A variety of chemical suppliers offer H-Asp(OtBu)-OH, often with different purity grades suitable for research and manufacturing purposes.


Supplier	Product Name	Purity
Sigma-Aldrich	L-Aspartic acid 4-tert-butyl ester	≥98.0% (TLC)[5]
ChemScene	H-Asp(OtBu)-OtBu.HCl (di-tert-butyl ester)	≥97%[7]
MedChemExpress	L-Aspartic acid 4-tert-butyl ester	Research Grade
Aaptec	H-Asp(OtBu)-OH	Not specified
BLD Pharm	H-Asp(OtBu)-OH	Not specified[6]
Protheragen	H-Asp(OtBu)-OH	Not specified[2]
LookChem	L-Aspartic acid 4-tert-butyl ester	Not specified[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

H-Asp(OtBu)-OH is a fundamental reagent in Fmoc-based solid-phase peptide synthesis. The tert-butyl protecting group on the side chain of aspartic acid prevents the carboxyl group from participating in unwanted reactions during the peptide chain elongation.

General Workflow of Fmoc-Based SPPS

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.

[Click to download full resolution via product page](#)

General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Incorporation of H-Asp(OtBu)-OH in SPPS

This protocol outlines the standard steps for incorporating an H-Asp(OtBu)-OH residue into a growing peptide chain on a solid support using Fmoc chemistry.

1. Resin Preparation:

- Swell the resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 20-30 minutes.

2. Fmoc Deprotection:

- Treat the resin with a 20% (v/v) solution of piperidine in DMF.
- Agitate for an initial 5 minutes, drain the solution, and then treat with a fresh 20% piperidine/DMF solution for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

3. Washing:

- Thoroughly wash the resin with DMF (typically 5-6 times) to remove residual piperidine and byproducts.

4. Amino Acid Coupling:

- In a separate vessel, pre-activate the Fmoc-protected amino acid to be coupled next in the sequence (in this case, if the preceding amino acid is being added to an Asp(OtBu) residue, this step would involve the next amino acid in the sequence). For coupling of Fmoc-Asp(OtBu)-OH, it would be the activated species.
- A typical activation mixture consists of:
 - Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading)

- A coupling agent such as HBTU (3-4.8 equivalents)
- A base such as N,N-diisopropylethylamine (DIPEA) (5-10 equivalents)
- Dissolve these reagents in DMF and allow to react for a few minutes.
- Add the activated amino acid solution to the washed resin.
- Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.
- The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

5. Washing:

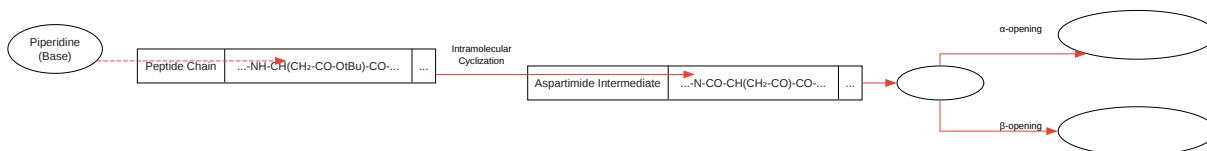
- After the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

6. Repeat Cycle:

- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group from the aspartic acid residue) are removed.
- This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA). A common cleavage cocktail is TFA/H₂O/triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. The TIS acts as a scavenger to trap the reactive tert-butyl cations released during deprotection.


8. Peptide Precipitation and Purification:

- The cleaved peptide is then precipitated from the cleavage mixture using cold diethyl ether.
- The crude peptide is collected by centrifugation, washed with ether, and then dried.

- Final purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

A Critical Side Reaction: Aspartimide Formation

A significant challenge when using H-Asp(OtBu)-OH in peptide synthesis is the formation of a succinimide ring, known as aspartimide. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn and can be exacerbated by prolonged exposure to the basic conditions of Fmoc deprotection. Aspartimide formation can lead to the epimerization of the aspartic acid residue and the formation of β -aspartyl peptide impurities, which are often difficult to separate from the desired product.

[Click to download full resolution via product page](#)

Mechanism of aspartimide formation and subsequent hydrolysis.

Mitigation Strategies for Aspartimide Formation

To minimize the risk of aspartimide formation, several strategies can be employed:

- Use of Bulkier Protecting Groups: While H-Asp(OtBu)-OH is widely used, alternative protecting groups that are bulkier than tert-butyl can sterically hinder the intramolecular cyclization.
- Modified Deprotection Conditions: Reducing the basicity of the Fmoc deprotection solution can decrease the rate of aspartimide formation. This can be achieved by using a lower concentration of piperidine or by adding a weak acid to the deprotection cocktail.

- **Backbone Protection:** For particularly problematic sequences, a dipeptide building block with a backbone protecting group, such as 2,4-dimethoxybenzyl (Dmb), can be used. For example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH effectively prevents the initial cyclization step.

In conclusion, H-Asp(OtBu)-OH is an indispensable tool for researchers in peptide synthesis and drug development. A thorough understanding of its properties, proper handling, and the potential for side reactions like aspartimide formation, along with the strategies to mitigate them, are crucial for the successful synthesis of high-purity peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FeCl₃-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [H-Asp-OtBu: A Technical Guide for Researchers in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555061#h-asp-otbu-cas-number-and-supplier-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com